molecular formula C23H19N3O B14302977 2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide

2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide

Cat. No.: B14302977
M. Wt: 353.4 g/mol
InChI Key: AIWYTUIJCAGCFO-UHFFFAOYSA-N
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Description

2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide is a compound that belongs to the class of benzohydrazides It is characterized by the presence of a pyrrole ring substituted with phenyl groups at positions 2 and 5, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide typically involves the reaction of 2,5-diphenylpyrrole with benzohydrazide under specific conditions. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide involves its interaction with specific enzymes. Molecular docking studies have shown that the compound binds to the active sites of dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity . This inhibition disrupts essential metabolic pathways in bacteria, leading to their antibacterial and antitubercular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both pyrrole and benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

2-(2,5-diphenylpyrrol-1-yl)benzohydrazide

InChI

InChI=1S/C23H19N3O/c24-25-23(27)19-13-7-8-14-22(19)26-20(17-9-3-1-4-10-17)15-16-21(26)18-11-5-2-6-12-18/h1-16H,24H2,(H,25,27)

InChI Key

AIWYTUIJCAGCFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3C(=O)NN)C4=CC=CC=C4

Origin of Product

United States

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